molecular formula C20H21N3O5 B3692199 [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

Cat. No.: B3692199
M. Wt: 383.4 g/mol
InChI Key: YATALRNZQPRMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE is a complex organic compound that features a benzodioxole group, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-14-10-16(3-4-17(14)23(25)26)20(24)22-8-6-21(7-9-22)12-15-2-5-18-19(11-15)28-13-27-18/h2-5,10-11H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATALRNZQPRMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

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